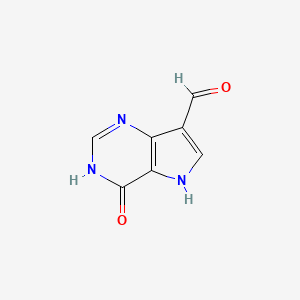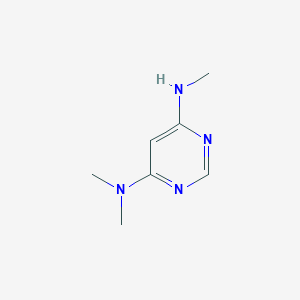
2-Amino-4-sec-butylamino-6-trifluoromethyl-s-triazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-4-sec-butylamino-6-trifluoromethyl-s-triazine: is a chemical compound belonging to the class of s-triazines. This compound is characterized by the presence of an amino group, a sec-butylamino group, and a trifluoromethyl group attached to a triazine ring. The trifluoromethyl group imparts unique chemical properties, making it a compound of interest in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-4-sec-butylamino-6-trifluoromethyl-s-triazine typically involves the following steps:
Formation of the Triazine Ring: The triazine ring can be synthesized through the cyclization of appropriate precursors such as cyanuric chloride.
Introduction of the Amino Group: The amino group is introduced via nucleophilic substitution reactions.
Introduction of the sec-Butylamino Group: The sec-butylamino group is introduced through amination reactions using sec-butylamine.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using trifluoromethylation reagents such as trifluoromethyl iodide.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino and sec-butylamino groups.
Reduction: Reduction reactions can occur, especially at the triazine ring.
Substitution: The compound can participate in substitution reactions, where the amino or sec-butylamino groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like alkyl halides and acyl chlorides.
Major Products:
Oxidation Products: Oxidized derivatives of the amino and sec-butylamino groups.
Reduction Products: Reduced forms of the triazine ring.
Substitution Products: Compounds with new functional groups replacing the amino or sec-butylamino groups.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Biology:
Enzyme Inhibition: The compound can act as an inhibitor for certain enzymes, making it useful in biochemical studies.
Medicine:
Drug Development: Its unique chemical structure makes it a potential candidate for drug development, particularly in designing inhibitors for specific biological targets.
Industry:
Agriculture: The compound can be used as a precursor for the synthesis of herbicides and pesticides.
Materials Science: It can be incorporated into polymers to enhance their properties.
Wirkmechanismus
The mechanism of action of 2-Amino-4-sec-butylamino-6-trifluoromethyl-s-triazine involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s ability to penetrate biological membranes, allowing it to reach its targets effectively. The amino and sec-butylamino groups can form hydrogen bonds with the active sites of enzymes, inhibiting their activity.
Vergleich Mit ähnlichen Verbindungen
- 2-Amino-4-methoxy-6-trifluoromethyl-s-triazine
- 2-Amino-4-ethylamino-6-trifluoromethyl-s-triazine
- 2-Amino-4-isopropylamino-6-trifluoromethyl-s-triazine
Comparison:
- 2-Amino-4-sec-butylamino-6-trifluoromethyl-s-triazine is unique due to the presence of the sec-butylamino group, which imparts distinct steric and electronic properties compared to other similar compounds.
- The trifluoromethyl group in all these compounds enhances their chemical stability and lipophilicity, making them suitable for various applications.
Eigenschaften
CAS-Nummer |
58892-53-8 |
|---|---|
Molekularformel |
C8H12F3N5 |
Molekulargewicht |
235.21 g/mol |
IUPAC-Name |
2-N-butan-2-yl-6-(trifluoromethyl)-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C8H12F3N5/c1-3-4(2)13-7-15-5(8(9,10)11)14-6(12)16-7/h4H,3H2,1-2H3,(H3,12,13,14,15,16) |
InChI-Schlüssel |
KNDLITGVEZZZII-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)NC1=NC(=NC(=N1)N)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



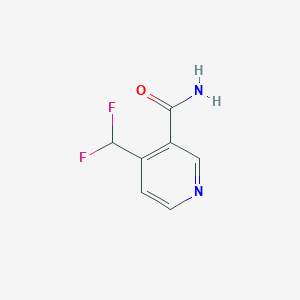
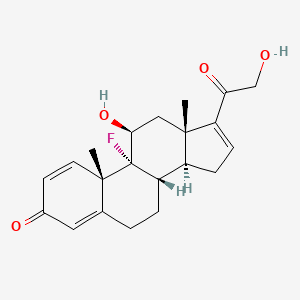
![n-Ethyl-n-[(nonafluorobutyl)sulfonyl]glycine](/img/structure/B13413282.png)
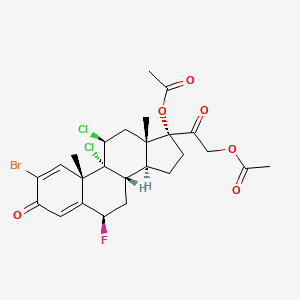
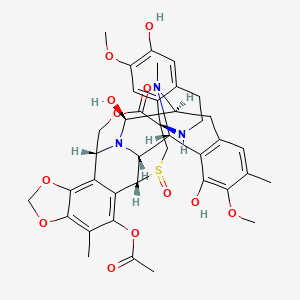
![[1,2,4]Triazolo[4,3-a]pyridin-7-ylboronic acid](/img/structure/B13413292.png)
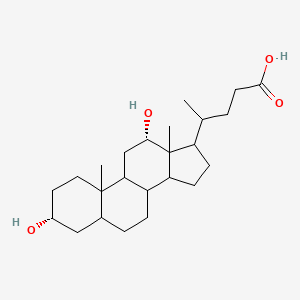
![Glycine, N-ethyl-N-[(pentadecafluoroheptyl)sulfonyl]-](/img/structure/B13413310.png)
![4-[(E)-2-(4-Chlorophenyl)ethenyl]phenol](/img/structure/B13413312.png)
![4-[(E)-2-(4-Chlorophenyl)ethenyl]phenol](/img/structure/B13413324.png)
![4-[4-(Diethylamino)-2-hydroxybenzoyl]isophthalic acid](/img/structure/B13413330.png)
